![molecular formula C15H11F3N2O B13552283 1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13552283.png)
1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one is a compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid or its derivatives.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and target .
Vergleich Mit ähnlichen Verbindungen
1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds such as:
- 6-(trifluoromethyl)-2-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-1H-benzo[d]imidazole .
- 4-bromo-6-(trifluoromethyl)-2-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-1H-benzo[d]imidazole .
These compounds share the benzimidazole core and the trifluoromethyl group but differ in their substituents, leading to variations in their chemical and biological properties
Eigenschaften
Molekularformel |
C15H11F3N2O |
|---|---|
Molekulargewicht |
292.26 g/mol |
IUPAC-Name |
3-benzyl-6-(trifluoromethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C15H11F3N2O/c16-15(17,18)11-6-7-13-12(8-11)19-14(21)20(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21) |
InChI-Schlüssel |
KJGSMBYKAQHDEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



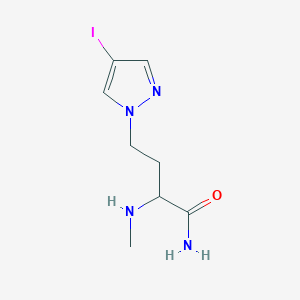
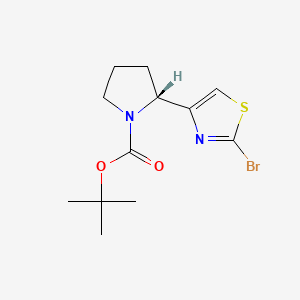
![5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13552211.png)
![5-Methylspiro[3.3]heptan-1-one](/img/structure/B13552213.png)


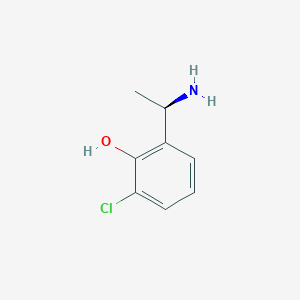
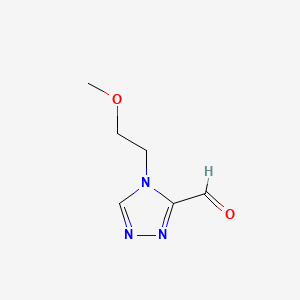
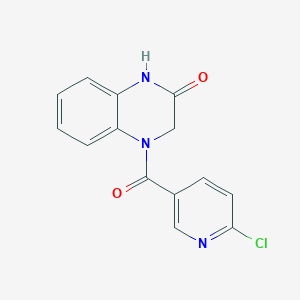
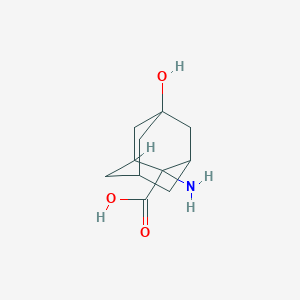

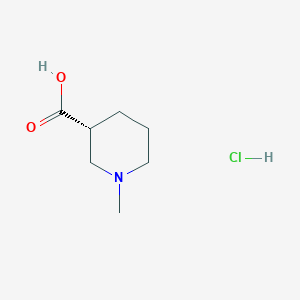
![tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate](/img/structure/B13552270.png)
